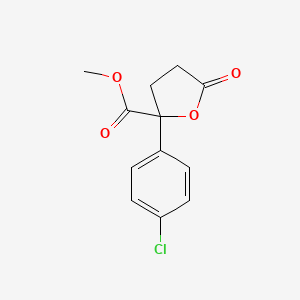
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester is an organic compound that belongs to the class of furoic acid derivatives. This compound is characterized by the presence of a p-chlorophenyl group attached to a furoic acid ester, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with p-chlorobenzaldehyde and ethyl acetoacetate as the primary starting materials.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the furoic acid derivative.
Esterification: Finally, the furoic acid derivative is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid ethyl ester
- 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid propyl ester
Uniqueness
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furoic acid methyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its ethyl and propyl counterparts, the methyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
34971-19-2 |
|---|---|
Formule moléculaire |
C12H11ClO4 |
Poids moléculaire |
254.66 g/mol |
Nom IUPAC |
methyl 2-(4-chlorophenyl)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C12H11ClO4/c1-16-11(15)12(7-6-10(14)17-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
Clé InChI |
DLXWKAHIUKMDIQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(=O)O1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


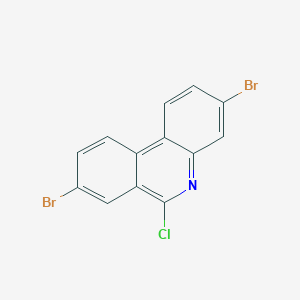
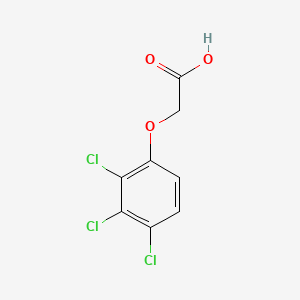
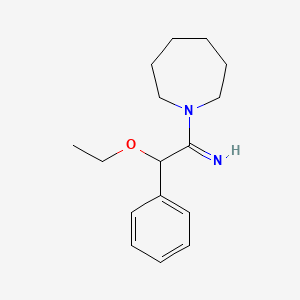
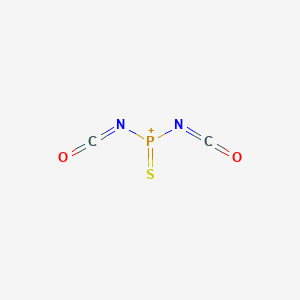
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
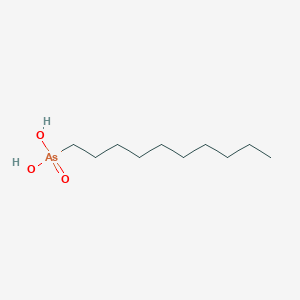
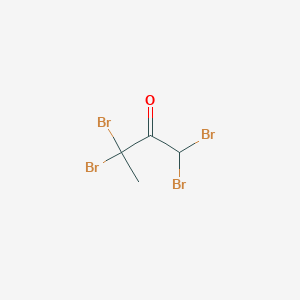
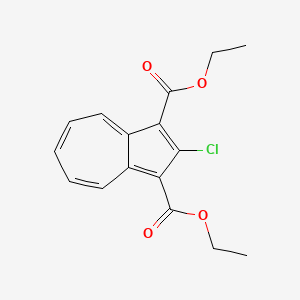

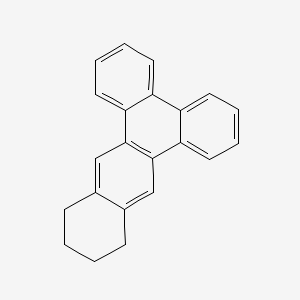
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)

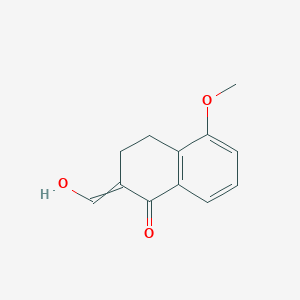
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
